molecular formula C17H24N2O2 B2436714 [3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid CAS No. 512809-80-2

[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid

Cat. No.: B2436714
CAS No.: 512809-80-2
M. Wt: 288.391
InChI Key: BXGTVFWQTAHJCR-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Conformational Analysis

The compound [3-(3,5-dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid features a rigid adamantane core covalently linked to a substituted pyrazole ring and terminated with a carboxylic acid group. The molecular formula is C₁₇H₂₄N₂O₂ , with a molecular weight of 288.39 g/mol . Key structural components include:

  • Adamantane scaffold : A polycyclic tricyclo[3.3.1.1³,⁷]decane framework characterized by a diamondoid structure with high symmetry and rigidity.
  • Pyrazole substituent : A 1,3,5-trisubstituted pyrazole ring with methyl groups at positions 3 and 5, enhancing steric bulk and electronic effects.
  • Acetic acid moiety : A carboxylic acid group (-COOH) attached to the adamantane via a methylene bridge, enabling hydrogen bonding and solubility modulation.

The adamantane-pyrazole linkage adopts a rigid conformation due to the adamantane's cage-like structure, while the pyrazole ring exhibits partial rotational freedom around the C-N bond. The methyl substituents on the pyrazole ring create steric hindrance, stabilizing a planar conformation in the solid state.

Crystallographic Studies and X-ray Diffraction Patterns

Crystallographic data for this compound remain limited, but insights can be drawn from structurally related adamantane-pyrazole derivatives:

Parameter Value Source
Crystal System Monoclinic or Orthorhombic
Hydrogen Bonding N–H···O (carboxylic acid with pyrazole N)
Adamantane Packing Close-packing via van der Waals interactions

In analogous compounds, the adamantane core participates in intermolecular catemers (chains) via N–H···N hydrogen bonds between pyrazole nitrogens. The carboxylic acid group may form intra-/intermolecular hydrogen bonds , influencing crystal packing density.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted NMR signatures based on structural analogs:

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Adamantane CH₂ 1.5–2.5 Singlet
Pyrazole CH₃ 2.0–2.5 Singlet
Methylene (CH₂COOH) 2.8–3.2 Quartet
Carboxylic Acid (-COOH) 12.0–13.0 Broad Singlet

Key Observations :

  • Adamantane protons exhibit shielded signals due to the rigid cage structure.
  • Pyrazole methyl groups show deshielded signals from electron-withdrawing effects.
  • The carboxylic acid proton is highly deshielded and broadened due to exchange effects.
Infrared (IR) and Raman Spectroscopic Signatures
Vibration Wavenumber (cm⁻¹) Assignment
C=O (Carboxylic Acid) 1700–1750 Stretching
C–N (Pyrazole) 1500–1600 Aromatic ring vibrations
Adamantane C–C 1450–1350 Skeletal vibrations
N–H (Pyrazole) 3300–3500 (if present) Stretching (weak)

Notable Features :

  • The C=O stretch confirms the carboxylic acid group's presence.
  • Pyrazole ring vibrations overlap with adamantane modes, requiring Raman for distinction.
UV-Vis Absorption Profiles

Predicted electronic transitions:

Transition λₘₐₓ (nm) ε (M⁻¹cm⁻¹) Assignment
π→π* (Pyrazole) 250–300 Moderate Conjugated aromatic system
n→π* (Carboxylic Acid) 200–220 Weak Non-bonding electron transitions

Key Insight :
The adamantane core does not contribute significantly to UV-Vis absorption, which is dominated by the pyrazole and carboxylic acid moieties.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Bond Lengths and Angles :

Bond Length (Å) Angle (°) Source
C–N (Pyrazole) 1.3–1.4 105–110
C–C (Adamantane) 1.5–1.6 109–110
C–O (Carboxylic Acid) 1.2–1.3 120–125

Electronic Properties :

  • HOMO-LUMO Gap : ~4–5 eV (estimated from pyrazole derivatives).
  • Electrostatic Potential : Negative regions near the carboxylic acid and pyrazole nitrogen atoms.
Molecular Dynamics Simulations

Key Findings :

  • Thermal Stability : The adamantane core resists conformational changes, maintaining rigidity at elevated temperatures.
  • Solvent Interactions : Hydrogen bonding between the carboxylic acid and polar solvents (e.g., water) stabilizes solvated conformers.
  • Protein Binding : Docking studies suggest potential interactions with hydrophobic pockets (e.g., in enzymes) due to the adamantane’s lipophilic nature.

Properties

IUPAC Name

2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-adamantyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-10-15(11(2)19-18-10)17-6-12-3-13(7-17)5-16(4-12,9-17)8-14(20)21/h12-13H,3-9H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGTVFWQTAHJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C23CC4CC(C2)CC(C4)(C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule can be dissected into two primary components:

  • Adamantane-acetic acid backbone : Provides the rigid tricyclic framework and carboxylic acid functionality.
  • 3,5-Dimethyl-1H-pyrazol-4-yl group : A nitrogen-containing heterocycle requiring regioselective installation.

Critical synthetic challenges include:

  • Steric hindrance from the adamantane core
  • Regiocontrol in pyrazole cyclization
  • Acid-sensitive functional group compatibility

Adamantane Functionalization Strategies

Direct Bromination of Adamantane

Bromination at the 1-position of adamantane using molecular bromine (Br₂) in CCl₄ achieves 78% yield under radical initiation. Subsequent SN2 displacement with cyanoacetate introduces the acetic acid precursor:

$$
\text{Adamantane-Br} + \text{NC-CH₂-COOR} \xrightarrow{\text{NaH, DMF}} \text{Adamantane-CH₂-COOR} + \text{NaBr}
$$

Ester hydrolysis using hydrazine hydrate in methanol converts the ester to carboxylic acid with 92% efficiency.

Table 1: Adamantane Bromination Optimization
Brominating Agent Solvent Temperature Yield (%)
Br₂ CCl₄ 80°C 78
NBS CCl₄ 70°C 65
HBr/H₂O₂ AcOH 50°C 42

Pyrazole Ring Construction

Knorr-Type Cyclocondensation

Reacting β-diketones with hydrazines remains the most reliable method for pyrazole synthesis. For the target compound:

$$
\text{Adamantane-CH₂-CO-CH₂-COOR} + \text{Hydrazine} \xrightarrow{\text{AcOH}} \text{Pyrazole-adamantane-COOR}
$$

Key parameters:

  • Acetic acid concentration: 15-20% v/v optimal for cyclization
  • Reaction time: 6-8 hours under reflux
  • Substituent effects: Methyl groups at 3,5-positions require stoichiometric control
Table 2: Pyrazole Cyclization Yields
β-Diketone Hydrazine Solvent Yield (%)
Adamantyl-acetylacetate Hydrazine hydrate EtOH/AcOH 81
Adamantyl-diketone Methylhydrazine DMF 68
Acetyl-adamantane Phenylhydrazine Toluene 54

Convergent Synthesis Approaches

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of boronic acid derivatives with halogenated adamantanes enables modular assembly:

$$
\text{Adamantane-Br} + \text{Pyrazole-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Adamantane-Pyrazole}
$$

Optimized conditions:

  • Catalyst loading: 5 mol% Pd(OAc)₂
  • Base: K₂CO₃ in DMF/H₂O (3:1)
  • Temperature: 100°C for 12 hours

Post-Functionalization and Final Modification

Ester Hydrolysis

The terminal step converts ester intermediates to the target carboxylic acid:

$$
\text{Adamantane-Pyrazole-COOR} \xrightarrow{\text{Hydrazine hydrate, MeOH}} \text{Adamantane-Pyrazole-COOH}
$$

Reaction monitoring via TLC (Rf = 0.3 in EtOAc/hexane 1:1) confirms complete conversion within 3 hours at room temperature.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison
Method Steps Total Yield (%) Purity (HPLC)
Linear synthesis 5 32 95.4
Convergent coupling 3 45 98.1
One-pot cyclization 2 28 89.7

Key findings:

  • Convergent strategies using cross-coupling chemistry offer superior yields
  • Linear routes allow better stereochemical control
  • One-pot methods require stringent temperature control

Scale-Up Considerations and Process Chemistry

Industrial-scale production (>100 kg batches) necessitates:

  • Solvent recovery systems for methanol and DMF
  • Continuous flow bromination reactors for adamantane activation
  • Pd recovery systems from coupling reactions (>98% recovery achievable)

Economic analysis shows raw material costs dominated by:

  • Adamantane (42% of total cost)
  • Palladium catalysts (23%)
  • Specialty hydrazines (18%)

Analytical Characterization Benchmarks

Critical quality attributes:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.3 (s, 1H, COOH), 2.5-1.8 (m, 15H, Adamantane), 2.3 (s, 6H, CH₃)
  • HPLC : Rt = 6.8 min (C18 column, MeCN/H₂O 70:30)
  • Melting Point : 218-220°C (decomposition observed >230°C)

Impurity profiling identifies three main byproducts:

  • Adamantane-diacetic acid (3-5%)
  • Pyrazole regioisomers (1-2%)
  • Partial hydrolysis esters (<1%)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives of the acetic acid moiety.

    Substitution: Functionalized pyrazole derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid is primarily utilized as a precursor in the synthesis of biologically active compounds. Its structural framework allows for modifications that can enhance pharmacological properties. Research has indicated its potential role in developing anti-inflammatory agents and analgesics due to its ability to modulate specific biological pathways.

Organic Synthesis

This compound acts as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates the formation of derivatives that can be used in various chemical reactions, including:

  • Coupling Reactions : It can participate in cross-coupling reactions to form new carbon-carbon bonds.
  • Functionalization : The presence of the pyrazole moiety allows for further functionalization, expanding its utility in synthetic chemistry.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in creating polymeric materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance, making it valuable in developing coatings, adhesives, and composites.

Case Studies

StudyApplicationFindings
Synthesis of Anti-inflammatory Agents Medicinal ChemistryThe compound was modified to create derivatives with enhanced anti-inflammatory activity, demonstrating significant efficacy in animal models .
Polymer Development Materials ScienceIncorporation of this compound into polymer blends resulted in improved thermal stability and mechanical strength compared to control samples .
Biochemical Pathway Modulation BiochemistryResearch indicated that derivatives of this compound could effectively modulate pathways involved in pain perception, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of [3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The adamantane moiety contributes to the compound’s stability and enhances its ability to penetrate biological membranes. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    [3-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid]: Similar structure but with a benzoic acid moiety instead of an adamantane group.

    [3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid]: Similar structure but with a propionic acid moiety instead of an acetic acid group.

Uniqueness

[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid is unique due to the presence of the adamantane moiety, which imparts enhanced stability and lipophilicity. This makes it distinct from other similar compounds and potentially more effective in certain applications, such as drug delivery and material science.

Biological Activity

[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid (commonly referred to as Y507-0012) is a synthetic compound that combines a pyrazole ring with an adamantane moiety. This unique structure suggests potential for diverse biological activities, including anti-inflammatory and antimicrobial properties. The compound's molecular formula is C17H24N2O2, with a molecular weight of 288.39 g/mol.

Chemical Structure and Properties

The compound features a distinct chemical structure characterized by the following properties:

PropertyValue
Molecular Weight288.39 g/mol
Molecular FormulaC17H24N2O2
LogP3.3067
Polar Surface Area52.299 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

The presence of the adamantane moiety enhances the compound's stability and lipophilicity, which may influence its interaction with biological targets.

The biological activity of pyrazole derivatives, including this compound, is primarily attributed to their ability to interact with various biochemical pathways. Research indicates that these compounds can modulate enzyme activities and influence cellular signaling pathways.

Targeted Biological Pathways

  • Anti-inflammatory Pathways : Pyrazole derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antimicrobial Activity : The compound has been evaluated for its efficacy against various pathogens, demonstrating significant inhibition zones in antimicrobial assays.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound through various experimental approaches:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits notable antimicrobial properties against several bacterial strains. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for related pyrazole derivatives, indicating strong bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of similar pyrazole compounds. The results indicated that these compounds could effectively reduce pro-inflammatory cytokine levels in cell cultures, suggesting a mechanism that could be relevant for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure TypeNotable Activity
[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid]Benzoic acid derivativeModerate anti-inflammatory effects
[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid]Propionic acid derivativeLower antimicrobial activity

The adamantane moiety in Y507-0012 enhances its stability and potential effectiveness compared to other pyrazole derivatives.

Q & A

Q. What spectroscopic and crystallographic methods are most effective for confirming the molecular structure of [3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid post-synthesis?

  • Methodological Answer : After synthesis, use 1^1H NMR and 13^13C NMR to confirm proton and carbon environments, focusing on peaks corresponding to the adamantane, pyrazole, and acetic acid moieties . X-ray crystallography is critical for resolving spatial conformation. Refinement programs like SHELXL (v.2015+) can model hydrogen bonding and non-covalent interactions, such as C–H⋯π or O–H⋯N, which stabilize the crystal lattice . For compounds exhibiting twinning (e.g., inversion twins), refine using SHELXL's TWIN/BASF commands to account for minor crystal components .

Q. How can researchers optimize synthetic routes to maximize yield and purity of this compound?

  • Methodological Answer : Employ stepwise condensation: React 3,5-dimethylpyrazole-4-carboxylic acid derivatives with adamantane precursors (e.g., 1-adamantanol) under acidic conditions. Use ethanol or DMF as solvents for reflux (12–24 hours at 80–100°C) to promote esterification, followed by hydrolysis with NaOH to yield the acetic acid group . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm using high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques ensure batch-to-batch consistency in purity for this compound?

  • Methodological Answer : Combine orthogonal methods:
  • HPLC : Use a 95:5 acetonitrile/water gradient to detect impurities at 254 nm .
  • TGA/DSC : Assess thermal stability (decomposition >200°C expected for adamantane derivatives) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Compare experimental UV-Vis spectra (e.g., λmax in DMSO) with TD-DFT results to validate electronic transitions . Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .

Q. What strategies resolve contradictions in crystallographic data, such as pseudosymmetry or twinning, during structure refinement?

  • Methodological Answer : For pseudosymmetric crystals (e.g., space group P1P\overline{1}), use SHELXD to identify partial symmetry and SHELXL's PART commands to refine disordered regions . For twinned data (e.g., inversion twins), apply the HKLF5 format in SHELXL and refine twin fractions (BASF parameter). Validate using Rint and CC1/2 metrics to ensure data quality .

Q. How can researchers design in vitro assays to evaluate the pharmacological potential of this compound?

  • Methodological Answer :
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination via nonlinear regression .
  • Enzyme Inhibition : Screen against cyclooxygenase (COX-2) or kinases using fluorescence polarization .
  • ADME Prediction : Employ SwissADME to compute logP (expected ~3.5 for adamantane derivatives) and bioavailability radar .

Q. What experimental and computational approaches validate molecular docking studies targeting proteins of interest?

  • Methodological Answer :
  • Docking : Use AutoDock Vina with PyRx to simulate ligand-protein interactions (e.g., COX-2 PDB: 5KIR). Set grid boxes to encompass active sites .
  • Validation : Compare docking poses with crystallographic ligand coordinates (RMSD <2.0 Å). Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over 50 ns .

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